Trilaciclib

Catalog No.
S545864
CAS No.
1374743-00-6
M.F
C24H30N8O
M. Wt
446.559
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trilaciclib

CAS Number

1374743-00-6

Product Name

Trilaciclib

IUPAC Name

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one

Molecular Formula

C24H30N8O

Molecular Weight

446.559

InChI

InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29)

InChI Key

PDGKHKMBHVFCMG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6

Solubility

Soluble in DMSO

Synonyms

G1T28; G1T-28; G1T 28; Trilaciclib.

Description

The exact mass of the compound Trilaciclib is 446.2543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

446.2543

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Trilaciclib

Biological Half Life

The mean terminal half life of trilaciblib is approximately 14 h.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. "Cosela-trilaciclib injection, powder, lyophilized, for solution". DailyMed. Retrieved 17 June 2021.
2. "FDA Approves Drug to Reduce Bone Marrow Suppression Caused by Chemotherapy". U.S. Food and Drug Administration (FDA) (Press release). 12 February 2021. Retrieved 12 February 2021. Public Domain This article incorporates text from this source, which is in the public domain.
3. "FDA Approves G1 Therapeutics' Cosela (trilaciclib): The First and Only Myeloprotection Therapy to Decrease the Incidence of Chemotherapy-Induced Myelosuppression" (Press release). G1 Therapeutics. 12 February 2021. Retrieved 12 February 2021 – via GlobeNewswire.
4. Dhillon S (May 2021). "Trilaciclib: First Approval". Drugs. 81 (7): 867–874. doi:10.1007/s40265-021-01508-y. PMID 33861388. S2CID 233258487.
5. "Drug Approval Package: Cosela". U.S. Food and Drug Administration (FDA). 12 March 2021. Retrieved 13 September 2021.
6. FDA approves drug to reduce bone marrow suppression caused by chemotherapy. News release. February 12, 2021. Accessed February 12, 2021. https://prnmedia.prnewswire.com/news-releases/fda-approves-drug-to-reduce-bone-marrow-suppression-caused-by-chemotherapy-301227821.html
7. Weiss J, Goldschmidt J, Zoran A, et al. Myelopreservation and reduced use of supportive care with trilaciclib in patients with small cell lung cancer. J Clin Oncol. 2020(suppl 38; abstr 12096). doi:10.1200/JCO.2020.38.15_suppl.12096
8. G1 Therapeutics announces acceptance and priority review of NDA for trilaciclib for patients with small cell lung cancer. News release. G1 Therapeutics. Published August 17, 2020. Accessed January 20, 2021. http://investor.g1therapeutics.com/news-releases/news-release-details/g1-therapeutics-announces-acceptance-and-priority-review-nda
9. G1 Therapeutics. Trilaciclib. G1 Therapeutics website. Published 2021. Accessed January 20, 2021. https://www.g1therapeutics.com/pipeline/trilaciclib/
10. O'Shaughnessy J, Wright GS, Thummala AR, et al. Trilaciclib improves overall survival when given with gemcitabine/carboplatin in patients with metastatic triple-negative breast cancer: final analysis of a randomized phase 2 trial. Presented at the 2020 San Antonio Breast Cancer Symposium. December 8-11, 2020. Poster #PD1-06.

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